"2-(3-(Trifluoromethyl)phenyl)acetaldehyde" physical properties
"2-(3-(Trifluoromethyl)phenyl)acetaldehyde" physical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde
Introduction: A Key Intermediate in Modern Chemistry
2-(3-(Trifluoromethyl)phenyl)acetaldehyde is a substituted aromatic aldehyde of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, which combines a reactive aldehyde functional group with a phenyl ring bearing an electron-withdrawing trifluoromethyl (CF₃) moiety, makes it a versatile synthetic building block. The trifluoromethyl group is a bioisostere of a methyl group but imparts profoundly different electronic properties, often enhancing metabolic stability, increasing lipophilicity, and modifying the binding affinity of a molecule to its biological target.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the available physicochemical data for 2-(3-(Trifluoromethyl)phenyl)acetaldehyde, outlines its stability and safety profile, and provides standardized protocols for its characterization. The causality behind experimental choices and the inherent challenges in handling this reactive molecule are emphasized to ensure both scientific accuracy and practical utility.
Core Physicochemical Data
The fundamental properties of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde are summarized below. It is critical to note that while basic identifiers are well-documented, specific experimental physical constants such as boiling and melting points are not widely available in public literature, likely due to the compound's reactivity.
| Property | Value | Source(s) |
| Chemical Name | 2-(3-(Trifluoromethyl)phenyl)acetaldehyde | [1][2] |
| Synonyms | 3-(Trifluoromethyl)benzeneacetaldehyde | [1] |
| CAS Number | 21172-31-6 | [1] |
| Molecular Formula | C₉H₇F₃O | [1] |
| Molecular Weight | 188.15 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Flash Point | Not applicable | |
| Solubility | Data not available; expected to be soluble in common organic solvents (e.g., DCM, Ether, Toluene) and poorly soluble in water. | N/A |
Detailed Physical and Structural Properties
Molecular Structure and Identification
The identity of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde is unequivocally defined by its molecular structure and associated chemical identifiers.
-
SMILES String: O=CCc1cccc(c1)C(F)(F)F
-
InChI Key: LFHOLZIJDWJFKT-UHFFFAOYSA-N
The structure consists of an acetaldehyde moiety where one methyl hydrogen is replaced by a 3-(trifluoromethyl)phenyl group. The strong electron-withdrawing nature of the CF₃ group influences the reactivity of both the aromatic ring and the aldehyde carbonyl.
Thermal Properties and Physical State
While vendor information lists the compound as a solid, a precise melting point has not been publicly reported. The parent compound, phenylacetaldehyde, has a reported melting point of -10°C, suggesting it is a liquid at room temperature.[3][4] The substitution and crystalline packing forces in 2-(3-(Trifluoromethyl)phenyl)acetaldehyde are sufficient to render it a solid under standard conditions.
Similarly, an experimental boiling point is not available. Aldehydes, particularly those with α-hydrogens like phenylacetaldehydes, are susceptible to polymerization and decomposition at elevated temperatures, which complicates determination by standard distillation.[3][5] Any distillation would need to be performed under high vacuum to minimize the temperature required. For reference, the parent phenylacetaldehyde boils at approximately 195°C at atmospheric pressure.[4][6][7]
Stability, Handling, and Storage
Chemical Stability and Reactivity
The primary determinant of this compound's stability is the aldehyde functional group.
-
Oxidation: Aldehydes are readily oxidized to the corresponding carboxylic acid upon exposure to air (autoxidation). This is a common degradation pathway.
-
Polymerization: Phenylacetaldehyde is known to polymerize, especially in the presence of acid or base catalysts, to form trimers such as 2,4,6-tribenzyl-s-trioxane.[5] This reactivity is expected to be retained in the trifluoromethyl-substituted analogue.
-
Hydrate Formation: Highly electrophilic aldehydes, such as the related trifluoroacetaldehyde (fluoral), readily form stable hydrates in the presence of water.[8] The electron-withdrawing CF₃ group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, suggesting a propensity for hydrate formation.
Recommended Storage and Handling
Given its reactivity, stringent storage and handling protocols are necessary to maintain the integrity of the compound.
-
Storage: The compound should be stored at low temperatures, with recommendations including refrigeration (2-8°C) or freezing (-20°C).[9][10] It must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9] Containers should be sealed tightly.
-
Handling: All manipulations should be performed under an inert atmosphere where possible. Avoid contact with air, moisture, strong oxidizing agents, and strong bases.[3][9]
Safety Profile
2-(3-(Trifluoromethyl)phenyl)acetaldehyde is classified as a hazardous substance.
-
GHS Classification: GHS06 (Toxic)
-
Signal Word: Danger
-
Hazard Statement: H301 - Toxic if swallowed.
Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols for Property Determination
The following sections describe generalized, yet authoritative, methodologies for the characterization of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde in a research setting.
Workflow for Structural and Purity Confirmation
A multi-technique approach is essential for the unambiguous confirmation of the compound's structure and the assessment of its purity. The logical workflow involves spectroscopic analysis for structural elucidation followed by a chromatographic method for purity determination.
Caption: Workflow for the comprehensive characterization of the compound.
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the preferred method for assessing the purity of volatile and semi-volatile compounds like this aldehyde. It separates impurities from the main component (GC) and provides mass information (MS) to confirm identity and tentatively identify degradation products (e.g., the corresponding carboxylic acid or polymerization products).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injector: Use a split/splitless injector. A split injection (e.g., 50:1 split ratio) is recommended to avoid column overloading.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC). Purity is determined by the area percentage of the main peak.
-
Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z 188) and characteristic fragmentation patterns. The presence of a strong peak corresponding to the tropylium ion (m/z 91) is characteristic of benzyl-containing compounds.[11]
-
Expected Spectroscopic Signatures
Causality: Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous structural confirmation.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A triplet around δ 9.7-9.8 ppm. The coupling is to the adjacent CH₂ group.
-
Methylene Protons (-CH₂-): A doublet around δ 3.7-3.8 ppm, coupled to the aldehyde proton.
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.4-7.8 ppm, characteristic of a 1,3-disubstituted benzene ring.
-
-
¹⁹F NMR: A singlet is expected around δ -63 ppm (relative to CFCl₃), which is characteristic of a benzotrifluoride moiety.
-
FT-IR:
Conclusion
2-(3-(Trifluoromethyl)phenyl)acetaldehyde is a valuable but challenging chemical intermediate. Its physical properties are dictated by the interplay between the reactive aldehyde group and the electronically influential trifluoromethyl-substituted phenyl ring. While there are notable gaps in the publicly available experimental data for its thermal properties, a clear understanding of its structural characteristics, inherent instability, and safety hazards allows for its effective use in a research and development context. The application of standard analytical protocols, particularly GC-MS and multinuclear NMR, is crucial for ensuring the quality and integrity of the material prior to its use in synthesis.
References
-
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde. PubChem, National Institutes of Health. [Link]
-
Phenyl acetaldehyde (CAS N° 122-78-1). ScenTree.co. [Link]
-
Fluoral. Wikipedia. [Link]
-
2-(4-(Trifluoromethyl)phenyl)acetaldehyde. Lead Sciences. [Link]
-
Acetaldehyde - Safety Data Sheet. Agilent. [Link]
-
Acetaldehyde. PubChem, National Institutes of Health. [Link]
-
phenyl acetaldehyde, 122-78-1. The Good Scents Company. [Link]
-
Phenylacetaldehyde. PubChem, National Institutes of Health. [Link]
-
3-[3-TRIFLUOROMETHYL) PHENYL] PROPENALDEHYDE MSDS. Loba Chemie. [Link]
-
IR spectrum of the main product Phenyl acetaldehyde. ResearchGate. [Link]
- Method for stabilizing and purifying phenylacetaldehyde.
-
3-[3-TRIFLUOROMETHYL) PHENYL] PROPENALDEHYDE MSDS. Loba Chemie. [Link]
-
IR spectrum of the main product Phenyl acetaldehyde. ResearchGate. [Link]
- Method for stabilizing and purifying phenylacetaldehyde.
Sources
- 1. 2-(3-(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | 21172-31-6 [chemicalbook.com]
- 2. crescentchemical.com [crescentchemical.com]
- 3. Phenylacetaldehyde | 122-78-1 [chemicalbook.com]
- 4. Phenylacetaldehyde = 90 122-78-1 [sigmaaldrich.com]
- 5. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 6. phenyl acetaldehyde, 122-78-1 [thegoodscentscompany.com]
- 7. Phenylacetaldehyde | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluoral - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. 2-(4-(Trifluoromethyl)phenyl)acetaldehyde - Lead Sciences [lead-sciences.com]
- 11. Phenylacetaldehyde(122-78-1) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
